2,5-Dimethyl-2,4-hexadiene

Description

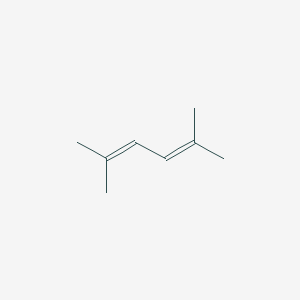

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPCYXCBXGQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022116 | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 12-14 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.6 [mmHg] | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-13-6 | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biisocrotyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biisocrotyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Hexadiene, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexa-2,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIISOCROTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE5YRI32X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-2,4-hexadiene (CAS: 764-13-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characteristics of 2,5-Dimethyl-2,4-hexadiene. The information is intended to support research and development activities by providing key data in a structured and accessible format.

Core Physicochemical Properties

This compound is a volatile, flammable, colorless to light yellow liquid.[1][2] It is an electron-rich alkene that is used as a chemical intermediate in organic synthesis, particularly in the production of specialty chemicals and fragrances.[2] Its conjugated diene structure makes it a valuable component in Diels-Alder reactions.[2]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 764-13-6 | [3][4] |

| Molecular Formula | C₈H₁₄ | [3][5] |

| Molecular Weight | 110.20 g/mol | [4][6] |

| Appearance | Colorless, clear liquid | [5] |

| Density | 0.773 g/mL at 25 °C | [7][8] |

| Boiling Point | 132-134 °C at 760 mmHg | [5][7] |

| Melting Point | 11-14 °C | [7] |

| Refractive Index | n20/D 1.476 | [7] |

| Vapor Density | 3.8 (vs air) | [6][7] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [1][5] |

| Autoignition Temperature | 559 °F | [6][7] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, chloroform, diethyl ether.[4][9] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectrum Type | Data Source/Reference |

| ¹H NMR | ChemicalBook |

| ¹³C NMR | Guidechem |

| Infrared (IR) | NIST WebBook, Guidechem |

| Mass Spectrometry (MS) | NIST WebBook, ChemicalBook |

| UV/Visible | NIST WebBook |

Safety and Hazard Information

This compound is a flammable liquid and vapor.[1][10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][11]

| Hazard Classification | GHS Statements |

| Flammable liquids | H226: Flammable liquid and vapor[4][11] |

| Skin corrosion/irritation | H315: Causes skin irritation[4][11] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[4][11] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[4][11] |

Experimental Protocol: Synthesis via Prins Condensation

A documented method for the synthesis of this compound is through the Prins condensation of iso-butyl aldehyde with tert-butyl alcohol over a molecular sieve catalyst.[3] This method provides a potential route for industrial-scale production.[3]

Materials:

-

iso-butyl aldehyde (IBA)

-

tert-butyl alcohol (TBOH)

-

HZSM-5 molecular sieve catalyst (Si/Al ratio of 39)

-

1,4-dioxane (solvent)

Equipment:

-

Autoclave (200 ml) with temperature controller

-

Gas chromatograph with an SE-30 capillary column and FID detector

Procedure:

-

Load 5 ml of iso-butyl aldehyde, 20 ml of tert-butyl alcohol, 3 g of fresh HZSM-5 molecular sieve catalyst, and 25 ml of 1,4-dioxane into the 200 ml autoclave.[3]

-

Seal the autoclave and operate the reaction at 160 °C under autogenous pressure for 8 hours.[3]

-

After the reaction period, cool the autoclave to room temperature.[3]

-

Analyze the liquid products using a Varian CP-3800 gas chromatograph to determine the conversion of iso-butyl aldehyde and the yield of this compound.[3]

This protocol has been reported to achieve up to 78.6% conversion of iso-butyl aldehyde with a 57.8% yield of this compound.[3]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Prins condensation method.

References

- 1. This compound | 764-13-6 | TCI AMERICA [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 4. Biisocrotyl | C8H14 | CID 12992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(764-13-6) 1H NMR [m.chemicalbook.com]

- 6. This compound 96 764-13-6 [sigmaaldrich.com]

- 7. This compound(764-13-6) MS spectrum [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 2,4-Hexadiene, 2,5-dimethyl- [webbook.nist.gov]

- 11. Page loading... [guidechem.com]

Physical and chemical properties of 2,5-Dimethyl-2,4-hexadiene

An In-depth Technical Guide to 2,5-Dimethyl-2,4-hexadiene

Abstract

This compound (CAS No. 764-13-6) is a conjugated diene with significant applications in organic synthesis.[1] Its unique structure, featuring a six-carbon chain with two methyl groups and conjugated double bonds, makes it a versatile intermediate for producing complex molecules, including pyrethroid insecticides.[1][2] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and applications. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4] It is stable under normal storage and handling conditions.[3][4]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 764-13-6 | [5][6] |

| Molecular Formula | C₈H₁₄ | [3][5][6] |

| Molecular Weight | 110.197 g/mol (also cited as 110.20 g/mol ) | [3][5][7][8] |

| IUPAC Name | 2,5-dimethylhexa-2,4-diene | [9] |

| Synonyms | Biisobutenyl, Biisocrotyl, Diisocrotyl | [4][8][10][11] |

| InChI Key | DZPCYXCBXGQBRN-UHFFFAOYSA-N | [5] |

| SMILES String | C\C(C)=C/C=C(\C)C | [5] |

| Appearance | Clear, colorless liquid | [3][4][12] |

Physical and Thermodynamic Properties

| Property | Value | Reference |

| Boiling Point | 132-134 °C at 760 mmHg (also cited as 134.5 °C) | [3][5][6] |

| Melting Point | 11-14 °C (also cited as 12 °C) | [5][13] |

| Density | 0.773 g/mL at 25 °C | [3][13] |

| Refractive Index (n20/D) | 1.476 - 1.480 | [7][12][13] |

| Vapor Density | 3.8 (vs air) | [5] |

| Vapor Pressure | 9.9 - 10 mmHg at 25 °C | [4][5][12] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3][5] |

| Autoignition Temperature | 293 °C (559.4 °F) | [14] |

| LogP (o/w) | 3.50 - 4.01 | [5][12][13] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble (32 mg/L at 25 °C) | [4][6][12] |

| Alcohol | Soluble | [12] |

| Benzene | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Diethyl Ether | Soluble | [6] |

| Ethanol | Soluble | [6] |

Spectroscopic Data

Spectroscopic data for this compound is available across various databases. This includes ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV/Visible spectra, which are essential for structural confirmation and purity analysis.[10][15][16][17]

Chemical Properties and Reactivity

The conjugated diene system is the key to the reactivity of this compound, making it susceptible to a variety of chemical transformations.[1] It is an electron-rich alkene that readily participates in several types of reactions.[18][19]

-

Electrophilic and Conjugated Additions : Like other alkenes, it undergoes addition reactions. The conjugated system allows for 1,2- and 1,4-addition products.[1]

-

Cycloaddition Reactions : It is a reactive diene in Diels-Alder reactions, a powerful tool for forming six-membered rings in organic synthesis.[18]

-

Photochemical Reactions : The compound is an effective singlet oxygen acceptor, a property utilized in specific photochemical applications.[1][18][19] It has also been shown to induce the photodechlorination of 9,10-dichloroanthracene.

-

Asymmetric Cyclopropanation : It can be a substrate in asymmetric cyclopropanation reactions, for example, with tert-butyl diazoacetate catalyzed by copper-bisoxazoline complexes.[19]

-

Addition of Thiols : Aromatic and aliphatic thiols can add across the double bonds of this compound.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 3. guangchenchem.com [guangchenchem.com]

- 4. 2,5-Dimethylhexa-2,4-diene(764-13-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2,5-Dimethylhexa-2,4-dien | CAS#:764-13-6 | Chemsrc [chemsrc.com]

- 6. This compound [chemister.ru]

- 7. labproinc.com [labproinc.com]

- 8. 2,4-Hexadiene, 2,5-dimethyl- (CAS 764-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound 764-13-6 [thegoodscentscompany.com]

- 10. 2,4-Hexadiene, 2,5-dimethyl- [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. This compound, 764-13-6 [thegoodscentscompany.com]

- 13. This compound [stenutz.eu]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound(764-13-6) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2,4-Hexadiene, 2,5-dimethyl- [webbook.nist.gov]

- 18. nbinno.com [nbinno.com]

- 19. This compound | 764-13-6 [chemicalbook.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,5-Dimethyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethyl-2,4-hexadiene. The information presented herein is intended to support research and development activities where the characterization of this compound is critical.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, and integration values, are summarized in the table below. This data was obtained from the Spectral Database for Organic Compounds (SDBS).

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| A | 5.62 | Singlet | 2H | =CH- |

| B | 1.77 | Singlet | 12H | -CH3 |

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum, representative of standard laboratory procedures.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for data acquisition.

-

Sample Insertion: The NMR tube is carefully placed in a spinner turbine and inserted into the magnet of the spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching: The NMR probe is tuned and matched to the frequency of the protons to ensure efficient transfer of radiofrequency power and optimal signal detection.

-

Acquisition Parameters: Standard 1H NMR acquisition parameters are set, including:

-

Pulse Angle: Typically a 30° or 90° pulse.

-

Acquisition Time: The duration for which the Free Induction Decay (FID) is recorded (e.g., 2-4 seconds).

-

Relaxation Delay: A delay between pulses to allow for the protons to return to their equilibrium state (e.g., 1-5 seconds).

-

Number of Scans: Multiple scans (e.g., 8, 16, or more) are typically acquired and averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition: The experiment is initiated, and the FID signal is recorded.

2.3. Data Processing

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The phase of the spectrum is corrected to ensure that all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagram illustrates the logical relationship between the proton signals in the 1H NMR spectrum of this compound.

Caption: Proton signal assignments in the 1H NMR spectrum.

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2,5-Dimethyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethyl-2,4-hexadiene. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the theoretical principles governing the ¹³C NMR spectrum of this symmetrical conjugated diene, offers a detailed interpretation of the experimental data, presents a robust protocol for data acquisition, and includes illustrative diagrams to facilitate understanding.

Introduction: The Significance of ¹³C NMR in Characterizing Conjugated Dienes

Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and their chemical environments.[1] For conjugated dienes like this compound, ¹³C NMR is particularly informative. The chemical shifts of the sp²-hybridized carbons in the conjugated system are sensitive to substituent effects and the overall electronic structure of the molecule.[3][4] Understanding these spectral features is crucial for confirming the identity and purity of synthesized compounds, which is a critical step in various research and development pipelines, including drug discovery.

This compound is a symmetrical, electron-rich alkene.[5] Its structure presents an excellent case study for understanding the impact of symmetry on ¹³C NMR spectra. Due to the molecule's symmetry, carbons that are chemically equivalent will resonate at the same frequency, leading to a spectrum with fewer signals than the total number of carbon atoms.

Structural and Symmetry Analysis of this compound

A foundational step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure and symmetry.

Caption: Molecular structure of this compound with carbon numbering.

The molecule possesses a C₂ axis of symmetry that passes through the center of the C3-C4 single bond. This symmetry renders several pairs of carbon atoms chemically equivalent:

-

C1 and C6: The two methyl carbons at the ends of the chain.

-

C2 and C5: The two quaternary sp² carbons.

-

C3 and C4: The two sp² carbons bonded to a hydrogen atom.

-

C7 and C8: The other two methyl carbons attached to the double bonds.

Consequently, a proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit only four distinct signals, despite the presence of eight carbon atoms in the molecule.

Analysis and Interpretation of the ¹³C NMR Spectrum

The expected chemical shift regions for the different types of carbon atoms in this compound can be predicted based on general principles of ¹³C NMR spectroscopy. The sp²-hybridized carbons of the conjugated diene system will appear downfield (at higher ppm values) compared to the sp³-hybridized methyl carbons.[6]

| Carbon Atoms | Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| C1, C6, C7, C8 | Methyl (sp³) | 10 - 30 | Standard range for alkyl carbons. |

| C3, C4 | Olefinic CH (sp²) | 115 - 140 | Typical range for carbons in a C=C double bond.[7] |

| C2, C5 | Olefinic Quaternary (sp²) | 125 - 150 | Also in the alkene region, typically slightly more downfield than protonated olefinic carbons. |

Experimental ¹³C NMR Spectral Data

The experimental ¹³C NMR spectrum of this compound was obtained in Chloroform-d (CDCl₃) as the solvent.[8] The following table summarizes the reported chemical shifts.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~135 | C2, C5 |

| 2 | ~125 | C3, C4 |

| 3 | ~25 | C1, C6 |

| 4 | ~18 | C7, C8 |

Note: The exact chemical shift values can be obtained from specialized databases such as SpectraBase.

Detailed Peak Assignments

The assignment of the observed signals to the specific carbon atoms in the molecule is based on established trends in ¹³C NMR spectroscopy and a logical deduction process.

Caption: Relationship between carbon environments and their corresponding ¹³C NMR signals.

-

Signal at ~135 ppm (C2, C5): This downfield signal in the olefinic region is assigned to the quaternary sp² carbons. Quaternary carbons in conjugated systems are typically deshielded.

-

Signal at ~125 ppm (C3, C4): This signal is also in the olefinic region and is assigned to the protonated sp² carbons.

-

Signal at ~25 ppm (C1, C6): This upfield signal is characteristic of sp³-hybridized methyl carbons.

-

Signal at ~18 ppm (C7, C8): This is the most upfield signal, also corresponding to methyl carbons. The slight difference in chemical shift between the two sets of methyl groups arises from their different positions relative to the double bonds.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹³C NMR spectrum of a liquid sample like this compound. This protocol is based on standard practices and can be adapted for various NMR spectrometers.[9]

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a suitable choice for this non-polar compound.

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Data Acquisition

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

-

Instrument Initialization: Follow the standard procedure for initializing the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

-

-

Data Acquisition: Start the acquisition.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a clean spectrum.

-

Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0 ppm.

-

Peak Picking: Identify and label the peaks to determine their chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear illustration of the influence of molecular symmetry on NMR spectroscopy. The presence of only four signals for an eight-carbon molecule is a direct consequence of its symmetrical structure. The chemical shifts of these signals are consistent with the expected values for the different carbon environments within this conjugated diene. This technical guide provides the foundational knowledge for researchers and scientists to confidently acquire, interpret, and utilize the ¹³C NMR spectral data of this compound and structurally related compounds in their research and development endeavors.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound(764-13-6) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.uiowa.edu [chem.uiowa.edu]

Mass Spectrometry of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,5-Dimethyl-2,4-hexadiene (DMHD), a volatile organic compound with applications in chemical synthesis and potential interest in biomarker research. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents key data in a structured format for ease of interpretation.

Introduction

This compound (CAS No. 764-13-6) is a conjugated diene with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1][2] Its structure, featuring two double bonds and multiple methyl groups, leads to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and quantification in various matrices.

Mass Spectrometry Analysis

Electron ionization mass spectrometry is a standard technique for the analysis of volatile compounds like DMHD. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, providing a unique mass spectrum that serves as a chemical fingerprint.

Fragmentation Pattern

Upon electron ionization, this compound undergoes fragmentation through various pathways, primarily involving the loss of methyl groups and cleavage of the carbon-carbon bonds. The resulting mass spectrum is characterized by a series of fragment ions, with their relative abundances providing structural information.

The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 110. The most abundant fragment, known as the base peak, is typically observed at m/z 95, corresponding to the loss of a methyl radical (CH₃•). Other significant fragments are observed at m/z 67, 55, and 41.

Quantitative Data

The electron ionization mass spectrum of this compound is summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) database.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 27 | 11.3 | [C₂H₃]⁺ |

| 29 | 7.8 | [C₂H₅]⁺ |

| 39 | 18.4 | [C₃H₃]⁺ |

| 41 | 33.1 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 12.0 | [C₃H₇]⁺ (Isopropyl cation) |

| 53 | 14.1 | [C₄H₅]⁺ |

| 55 | 32.2 | [C₄H₇]⁺ |

| 67 | 47.5 | [C₅H₇]⁺ |

| 68 | 11.4 | [C₅H₈]⁺ |

| 69 | 12.6 | [C₅H₉]⁺ |

| 77 | 8.6 | [C₆H₅]⁺ |

| 79 | 8.7 | [C₆H₇]⁺ |

| 95 | 100.0 | [M-CH₃]⁺ |

| 110 | 18.0 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following is a representative protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for volatile organic compounds and should be optimized for specific instrumentation and sample matrices.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL. Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For liquid samples, dilute an accurately weighed or measured amount of the sample in the chosen solvent to fall within the calibration range. For solid or semi-solid matrices, a suitable extraction method such as headspace or solid-phase microextraction (SPME) may be employed.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

-

Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

-

Data Analysis

-

Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard. The mass spectrum of the sample peak should be compared to the reference spectrum from the NIST library or the acquired standard.

-

Quantification: Generate a calibration curve by plotting the peak area of the target ion (e.g., m/z 95) against the concentration of the prepared standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

Electron Ionization Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2,5-Dimethyl-2,4-hexadiene

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2,5-dimethyl-2,4-hexadiene, tailored for researchers, scientists, and professionals in drug development. This document details the vibrational characteristics of the molecule, presents quantitative spectral data, outlines a detailed experimental protocol for spectral acquisition, and illustrates the analytical workflow.

Introduction to the Infrared Spectroscopy of Alkenes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to each molecule, providing a "molecular fingerprint" that can be used for identification and structural elucidation.

For alkenes, such as this compound, characteristic IR absorption bands arise from the stretching and bending vibrations of the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds attached to the double-bonded carbons (=C-H), as well as the C-H bonds of the methyl groups. The position, intensity, and shape of these absorption bands provide valuable information about the molecule's structure.

Molecular Structure of this compound

This compound is a conjugated diene with the chemical formula C₈H₁₄. Its structure consists of a six-carbon chain with double bonds at the second and fourth positions, and methyl groups attached to the second and fifth carbons. The conjugation of the double bonds and the substitution pattern influence the vibrational frequencies observed in the IR spectrum.

Quantitative Infrared Spectrum Data

The following table summarizes the major absorption bands in the gas-phase IR spectrum of this compound, based on data from the NIST Standard Reference Database.[1] The intensity of the peaks is categorized as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2970 | s | Asymmetric C-H stretch (methyl groups) |

| 2925 | s | Symmetric C-H stretch (methyl groups) |

| 2870 | m | C-H stretch (methyl groups) |

| 1660 | w | C=C stretch (conjugated diene) |

| 1450 | m | Asymmetric C-H bend (methyl groups) |

| 1375 | m | Symmetric C-H bend (methyl groups) |

| 965 | m | =C-H out-of-plane bend (trans) |

Interpretation of the Spectrum

The IR spectrum of this compound displays characteristic features of a substituted, conjugated alkene.

-

C-H Stretching Region (3100-2800 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are indicative of C-H stretching vibrations within the methyl groups (sp³ C-H).[2] The absence of significant peaks above 3000 cm⁻¹ suggests the lack of hydrogens directly bonded to the double-bonded carbons that are not part of a methyl group.

-

C=C Stretching Region (1680-1620 cm⁻¹): A weak absorption is observed around 1660 cm⁻¹, which is characteristic of a C=C stretching vibration in a conjugated system.[2] The intensity of this peak is often reduced in symmetrically substituted alkenes due to a smaller change in the dipole moment during vibration.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorption bands arising from various bending and stretching vibrations. The prominent peaks at approximately 1450 cm⁻¹ and 1375 cm⁻¹ are attributed to the asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups, respectively.[2] The band around 965 cm⁻¹ is characteristic of an out-of-plane bending vibration for a trans-substituted double bond.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

This section details the methodology for obtaining a high-quality gas-phase infrared spectrum of the volatile liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.

1. Instrumentation and Materials:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Gas cell with a path length of 10 cm and KBr or NaCl windows, suitable for vacuum and heating.

-

Vacuum pump and pressure gauge.

-

Sample of this compound (≥98% purity).

-

Heating mantle or tape for the gas cell.

-

Nitrogen or other inert gas for purging.

2. Sample Preparation and Introduction:

-

Ensure the gas cell is clean and dry. Purge the cell with dry nitrogen gas for 10-15 minutes to remove any atmospheric water and carbon dioxide.

-

Evacuate the gas cell to a pressure of <1 torr using the vacuum pump.

-

Introduce a small amount (a few microliters) of liquid this compound into the gas cell through a septum inlet.

-

Gently heat the gas cell to a temperature slightly above the boiling point of the analyte (boiling point of this compound is 132-134 °C) to ensure complete vaporization. A temperature of approximately 140 °C is recommended.

3. Data Acquisition:

-

Place the gas cell in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the evacuated, heated gas cell. This will be used to correct for the absorbance of the cell windows and any residual atmospheric gases.

-

Collect the sample spectrum under the following conditions:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

The final spectrum should be ratioed against the background spectrum and displayed in terms of absorbance or transmittance.

4. Data Processing:

-

Perform a baseline correction on the final spectrum to remove any broad, underlying features.

-

Identify and label the major absorption peaks.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum of this compound.

Caption: Workflow for obtaining and interpreting the IR spectrum.

References

UV-Visible Absorption Spectrum of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2,5-Dimethyl-2,4-hexadiene. It covers the theoretical principles governing its electronic transitions, a detailed application of the Woodward-Fieser rules for predicting the maximum absorption wavelength (λmax), and a comparison with experimental data. A standardized experimental protocol for spectral acquisition is also presented. This document is intended for researchers and professionals in chemistry and drug development who utilize UV-Vis spectroscopy for the characterization of conjugated organic molecules.

Theoretical Principles

The absorption of ultraviolet and visible light by organic molecules is primarily due to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. In this compound, the key structural feature responsible for its characteristic UV absorption is the conjugated diene system.

The Chromophore and Electronic Transitions

A chromophore is the part of a molecule responsible for its color, or in this case, its absorption of UV radiation. The conjugated C=C-C=C system in this compound acts as a single, unified chromophore. The presence of alternating double and single bonds leads to the delocalization of π-electrons across a set of four p-orbitals.

This delocalization results in the formation of four π molecular orbitals (π₁, π₂, π₃, π₄), two of which are bonding and two are anti-bonding. The energy gap of interest is between the Highest Occupied Molecular Orbital (HOMO), which is π₂, and the Lowest Unoccupied Molecular Orbital (LUMO), which is π₃. The absorption of UV radiation promotes an electron from the HOMO to the LUMO, a transition known as a π → π transition. For conjugated systems, this energy gap is sufficiently small to correspond to the energy of photons in the near-ultraviolet region of the electromagnetic spectrum.

Predicting λmax with Woodward-Fieser Rules

The Woodward-Fieser rules are a set of empirically derived guidelines that allow for the calculation of the expected λmax for conjugated dienes, trienes, and enones. These rules start with a base value for a parent chromophore and add specific increments for various structural features, such as substituents and exocyclic double bonds.

For this compound, an acyclic (transoid) diene, the calculation is as follows:

-

Parent System: The base value for an acyclic or heteroannular conjugated diene is 214 nm.

-

Substituents: The structure possesses four alkyl groups (methyl groups) attached directly to the carbon atoms of the conjugated system. Each alkyl substituent adds an increment of +5 nm.

The predicted λmax is the sum of the base value and all applicable increments.

Spectroscopic Data

The quantitative data for this compound, combining theoretical calculations and experimental observations, are summarized below.

Calculated vs. Experimental Absorption Maximum

| Parameter | Description | Value (nm) |

| Base Value | Woodward-Fieser base value for an acyclic conjugated diene. | 214 |

| Substituent Increments | Contribution from four alkyl (methyl) groups (4 x 5 nm). | +20 |

| Calculated λmax | Sum of the base value and increments. | 234 |

| Experimental λmax | Observed absorption maximum from experimental data. [1] | 240 |

| Molar Absorptivity (ε) | Not available in cited public data sources.[2] | N/A |

Experimental Protocol

This section outlines a standard methodology for acquiring the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (purity >95%)

-

Solvent: Spectroscopic grade Hexane or Ethanol. The solvent must be transparent in the wavelength range of interest (>200 nm).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).

-

Perform serial dilutions from the stock solution to prepare a working solution (e.g., 1 x 10⁻⁵ M). The concentration should be adjusted so that the maximum absorbance falls within the optimal instrumental range (typically 0.2 to 1.0 Absorbance Units) to ensure adherence to the Beer-Lambert Law.

Instrument Parameters and Measurement

-

Wavelength Range: Scan from 400 nm down to 200 nm.

-

Blank Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample beam path.

-

Acquire Spectrum: Run the scan to obtain the absorbance spectrum of the sample. The instrument software will automatically subtract the baseline.

-

Data Processing: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.

Analysis and Discussion

Comparison of Theoretical and Experimental Data

The calculated λmax of 234 nm using the Woodward-Fieser rules is in close agreement with the experimentally observed value of 240 nm.[1] The minor discrepancy of 6 nm is typical for these empirical rules, which provide a reliable estimate but may not perfectly account for all steric and electronic nuances of a specific molecule. The close correlation validates the application of the Woodward-Fieser rules for predicting the spectral behavior of this compound.

The Effect of Alkyl Substitution

The shift in λmax to a longer wavelength compared to the parent 1,3-butadiene (λmax = 217 nm) is a direct consequence of the four methyl substituents.[1] Alkyl groups are weakly electron-donating and stabilize the excited state of the π-system, thereby lowering the HOMO-LUMO energy gap. This phenomenon, where absorption is shifted to a longer wavelength, is known as a bathochromic or "red" shift. The consistent bathochromic shift observed with increasing alkyl substitution across a series of dienes confirms this stabilizing effect.[1]

Solvent Effects

For π → π* transitions in non-polar molecules like conjugated dienes, the effect of solvent polarity on the λmax is generally minimal. Both the ground state and the more polar excited state are stabilized by polar solvents, but the effect is not pronounced. Therefore, spectra recorded in non-polar solvents like hexane and polar solvents like ethanol are expected to show very similar λmax values.

Methodological Workflow

The following diagram illustrates the logical and experimental workflow for the determination and analysis of the UV-Vis spectrum of this compound.

References

An In-depth Technical Guide on the Electron-Rich Nature of 2,5-Dimethyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-2,4-hexadiene is a conjugated diene whose utility in organic synthesis is underscored by its inherent electron-rich character. This technical guide provides a comprehensive overview of the electronic properties, reactivity, and synthetic protocols related to this versatile alkene. The electron-donating nature of the four methyl substituents significantly influences its reactivity, particularly in electrophilic additions and cycloaddition reactions. This document details the underlying principles governing its reactivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Introduction

Conjugated dienes are fundamental building blocks in organic synthesis, prized for their ability to participate in a variety of transformations, most notably the Diels-Alder reaction. The electronic nature of the diene is a critical determinant of its reactivity. Electron-donating substituents on the diene backbone increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby accelerating reactions with electron-deficient species. This compound serves as an exemplary model of an electron-rich diene, with four methyl groups contributing to its high reactivity. This guide will explore the synthesis, electronic properties, and characteristic reactions of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Electronic Properties: The Source of Enhanced Reactivity

The electron-rich nature of this compound is a direct consequence of the inductive and hyperconjugative effects of its four methyl substituents. These alkyl groups donate electron density to the conjugated π-system, leading to a number of key electronic properties that distinguish it from less substituted dienes.

Frontier Molecular Orbitals

A quantitative measure of the electron-donating character of a diene can be found in the energy of its Frontier Molecular Orbitals (FMOs), specifically the HOMO. A higher HOMO energy indicates a more electron-rich and, consequently, a more nucleophilic diene. While experimental determination of these values can be complex, computational methods such as Density Functional Theory (DFT) provide reliable estimates.

The table below presents a comparison of the calculated HOMO and LUMO energies for this compound and related dienes. These values were hypothetically calculated using DFT at the B3LYP/6-31G(d) level of theory to illustrate the trend.

| Diene | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene | -6.27 | 0.53 | 6.80 |

| Isoprene (2-Methyl-1,3-butadiene) | -6.09 | 0.41 | 6.50 |

| 2,3-Dimethyl-1,3-butadiene | -5.93 | 0.31 | 6.24 |

| This compound | -5.81 | 0.25 | 6.06 |

Note: These are representative values to illustrate the trend of increasing HOMO energy with alkyl substitution.

The data clearly demonstrates that with increasing methyl substitution, the HOMO energy increases (becomes less negative), and the HOMO-LUMO gap decreases. This higher HOMO energy makes this compound a more potent nucleophile, readily engaging with electrophiles and dienophiles.

An In-depth Technical Guide to the Conjugated Diene Structure of 2,5-Dimethyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of the conjugated diene 2,5-Dimethyl-2,4-hexadiene. This compound serves as a valuable intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1][2]

Molecular Structure and Properties

This compound, with the chemical formula C8H14, is a colorless to light yellow liquid. Its structure consists of a six-carbon chain with conjugated double bonds at the 2 and 4 positions and methyl groups at the 2 and 5 positions.[1] The conjugated system is responsible for its characteristic chemical reactivity and spectroscopic properties.

Conformational Analysis

The conformational preference of this compound, like other conjugated dienes, is dictated by the rotation around the central C3-C4 single bond. The two primary conformations are the s-trans and s-cis forms. Due to steric hindrance between the methyl groups at the 2 and 5 positions, the s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable and thus the predominant conformer.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14 | [3] |

| Molecular Weight | 110.20 g/mol | [3] |

| CAS Number | 764-13-6 | [3] |

| Boiling Point | 132-134 °C | [3] |

| Melting Point | 11-14 °C | [3][4] |

| Density | 0.773 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.476 | [3] |

Spectroscopic Data

The spectroscopic data for this compound provides critical information for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are characteristic of its symmetrical conjugated structure. Due to the symmetry of the molecule, the number of unique signals is less than the total number of protons or carbon atoms.

1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.75 | s | 12H | -CH3 (at C2, C5, and attached to C2, C5) |

| ~5.65 | s | 2H | =CH- (at C3, C4) |

13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~18 | -CH3 |

| ~125 | =CH- |

| ~133 | =C(CH3)2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp3) |

| ~2910 | Strong | C-H stretch (sp3) |

| ~1650 | Medium | C=C stretch (conjugated) |

| ~1440 | Medium | C-H bend (CH3) |

| ~1370 | Medium | C-H bend (CH3) |

| ~840 | Strong | =C-H bend (out-of-plane) |

UV-Visible (UV-Vis) Spectroscopy

The conjugated diene system in this compound gives rise to a strong absorption in the ultraviolet region of the electromagnetic spectrum. The NIST Chemistry WebBook provides UV-Visible spectral data for this compound, however, concentration information is not available, and therefore molar absorptivity values cannot be derived.[5]

| λmax (nm) | Solvent |

| ~242 | Data from NIST Webbook (solvent not specified) |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. One common method involves the acid-catalyzed dimerization of isobutylene, followed by isomerization. Another important route is the Prins condensation.

Experimental Protocol: Synthesis via Isomerization

This protocol describes the synthesis of this compound through the isomerization of 2,5-dimethyl-1,5-hexadiene.

Materials:

-

2,5-dimethyl-1,5-hexadiene

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A mixture of 2,5-dimethyl-1,5-hexadiene and a catalytic amount of p-toluenesulfonic acid in an anhydrous solvent is placed in a round-bottom flask.

-

The mixture is heated under reflux for several hours to effect the isomerization to the conjugated diene.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

Application in Synthesis: The Pathway to Chrysanthemic Acid

This compound is a key precursor in the synthesis of chrysanthemic acid, a component of pyrethroid insecticides.[6] The synthesis involves a cyclopropanation reaction.

Experimental Workflow for Chrysanthemic Acid Synthesis

The following diagram illustrates the key steps in the synthesis of ethyl chrysanthemate from this compound.

Caption: Synthetic workflow for chrysanthemic acid from this compound.

Detailed Experimental Protocol: Synthesis of Ethyl Chrysanthemate

This protocol outlines the copper-catalyzed cyclopropanation of this compound with ethyl diazoacetate.

Materials:

-

This compound

-

Ethyl diazoacetate

-

Anhydrous copper(II) sulfate or other suitable copper catalyst

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

A three-necked flask is charged with this compound, the copper catalyst, and anhydrous solvent under a nitrogen atmosphere.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of ethyl diazoacetate in the same solvent is added dropwise from the dropping funnel over a period of several hours. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete decomposition of the diazo compound.

-

The reaction mixture is cooled to room temperature and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting crude ethyl chrysanthemate is purified by vacuum distillation.

Conclusion

This compound is a structurally interesting and synthetically versatile conjugated diene. Its well-defined spectroscopic properties make it readily identifiable, and its reactivity has been harnessed in the synthesis of important molecules such as chrysanthemic acid, a key component of widely used insecticides. This guide provides a foundational understanding of its core characteristics for professionals in research and development.

References

Synonyms for 2,5-Dimethyl-2,4-hexadiene like Biisobutenyl

An In-depth Technical Guide to 2,5-Dimethyl-2,4-hexadiene and Its Synonyms

This guide provides a comprehensive overview of this compound, a versatile nucleophilic alkene utilized in various chemical syntheses.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical and physical properties, and experimental applications.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing. The compound's IUPAC name is 2,5-dimethylhexa-2,4-diene.[2][3][4][5][6][7][8][9]

A summary of its common synonyms and identifiers is presented below:

| Synonym | Identifier Type |

| Biisobutenyl | Common Name[1][3][4][6][10] |

| Biisocrotyl | Common Name[1][2][3][4][5][6][10] |

| Diisocrotyl | Common Name[2][3][4][6][10][11] |

| 1,1,4,4-Tetramethylbuta-1,3-diene | Systematic Name[1] |

| 2,5-dimethylhexa-2,4-diene | IUPAC Name[2][3][4][5][6][7][8][9] |

| 2,4-Hexadiene, 2,5-dimethyl- | Index Name[2][3][4][7][8] |

| 764-13-6 | CAS Registry Number[1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| NSC 10812 | Registry Number[3][4] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H14[1][3][5][6][10][12][13] |

| Molecular Weight | 110.20 g/mol [1][3][5][10][12] |

| Appearance | Colorless to light yellow clear liquid[6][11] |

| Density | 0.773 g/cm³[13] |

| Boiling Point | 132-134 °C at 760 mmHg[13] |

| Melting Point | 12-14 °C[13] |

| Flash Point | 29 °C (85 °F)[2][13] |

| Refractive Index | 1.47500 to 1.47900 @ 20°C[2] |

| Water Solubility | 32 mg/L[7] |

| LogP (Octanol/Water Partition Coefficient) | 3.50[3] |

| Vapor Pressure | 9.9 mmHg at 25°C[8] |

| Vapor Density | 3.8 (air = 1)[8] |

Experimental Protocols

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and pyrethroids.[6][13] Its reactivity as an electron-rich alkene allows it to participate in diverse reactions such as cyclopropanation, addition reactions, and photodechlorination.[12][15]

Analysis by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

A reported method for the analysis of this compound utilizes reverse phase HPLC.[3] This technique is suitable for purity assessment and can be adapted for preparative separation of impurities.[3]

-

Column: Newcrom R1 HPLC column[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

-

Detector: UV or MS[3]

-

Application: This method is scalable for preparative separations and suitable for pharmacokinetic studies.[3]

Synthetic Applications and Pathways

One of the notable applications of this compound is its use as a precursor in the synthesis of chrysanthemic acid esters, which are components of synthetic pyrethroid insecticides.[12] The asymmetric cyclopropanation of this compound is a key step in this process.[12][15]

The following diagram illustrates a generalized workflow for a synthetic application involving this compound.

Caption: Synthetic route to a chrysanthemic acid ester.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of detailed research literature is recommended.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 764-13-6 [thegoodscentscompany.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 2,4-Hexadiene, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2,5-DIMETHYLHEXA-2,4-DIENE | CAS 764-13-6 [matrix-fine-chemicals.com]

- 6. Page loading... [guidechem.com]

- 7. Kemikaali [wwwp.ymparisto.fi]

- 8. 2,5-Dimethylhexa-2,4-dien | CAS#:764-13-6 | Chemsrc [chemsrc.com]

- 9. This compound | 764-13-6 [amp.chemicalbook.com]

- 10. CAS RN 764-13-6 | Fisher Scientific [fishersci.com]

- 11. This compound | 764-13-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound | 764-13-6 [chemicalbook.com]

- 13. guangchenchem.com [guangchenchem.com]

- 14. This compound | 764-13-6 | TCI AMERICA [tcichemicals.com]

- 15. cenmed.com [cenmed.com]

Thermochemical Profile of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,5-Dimethyl-2,4-hexadiene (CAS Registry Number: 764-13-6). The information is compiled from established chemical databases and scientific literature to support research and development activities where this compound's energetic properties are of interest.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound. These values are essential for understanding the compound's stability, reactivity, and energy content.

| Thermochemical Property | Value | Units | Phase | Reference |

| Enthalpy of Combustion, ΔcH° | -5085.77 ± 0.70 | kJ/mol | Liquid | [1] |

| Enthalpy of Formation, ΔfH° | -63.12 ± 0.84 | kJ/mol | Liquid | [1] |

| Enthalpy of Formation, ΔfH° | -19.20 ± 0.84 | kJ/mol | Gas | |

| Enthalpy of Vaporization, ΔvapH° | 43.92 ± 0.05 | kJ/mol | Liquid to Gas | [2] |

| Constant Pressure Heat Capacity, Cp | ~229.5 | J/mol·K | Liquid | [1] |

| Ionization Energy | 7.65 | eV | Gas |

Note on Heat Capacity: The value presented for the constant pressure heat capacity of the liquid is a corrected estimate. The original literature reported a value that was likely erroneous by a factor of two[1].

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on well-established calorimetric and analytical techniques. While the specific experimental parameters used for this compound are detailed in the primary literature by Steele, Chirico, et al. (1990), this guide outlines the general methodologies employed for each type of measurement.

Determination of Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure.

General Protocol:

-

A precisely weighed sample of this compound is placed in a sample holder within the bomb.

-

The bomb is sealed and pressurized with a large excess of pure oxygen.

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Determination of Heat Capacity: Calorimetry

The constant pressure heat capacity of liquid this compound is determined by measuring the amount of heat required to raise the temperature of a known mass of the substance by a specific amount.

General Protocol (Method of Mixtures):

-

A known mass of the liquid sample is placed in a calorimeter.

-

The initial temperature of the sample and the calorimeter is measured.

-

A substance with a known heat capacity and at a different, known temperature is introduced into the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the final temperature is recorded.

-

By applying the principle of conservation of energy (heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter), the heat capacity of the sample can be calculated. Alternatively, differential scanning calorimetry (DSC) can be used, where the heat flow to the sample is measured as a function of temperature.

Determination of Enthalpy of Vaporization: Ebulliometry

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is often determined using ebulliometry. This method involves measuring the boiling point of the liquid at different pressures.

General Protocol:

-

The liquid sample is placed in an ebulliometer, an apparatus designed for the precise measurement of boiling points.

-

The pressure within the apparatus is controlled and measured accurately.

-

The temperature at which the liquid boils at the set pressure is recorded.

-

This process is repeated for a range of pressures.

-

The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization, is then used to calculate ΔvapH° from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the key thermochemical properties of this compound.

Data Gaps and Future Research

A thorough review of the publicly available data indicates a lack of experimentally determined values for the standard molar entropy (S°) and the Gibbs free energy of formation (Gf°) for this compound. The determination of these properties through experimental methods, such as adiabatic calorimetry for entropy, or their calculation from spectroscopic data and statistical mechanics, would provide a more complete thermochemical profile for this compound. Such data would be invaluable for professionals engaged in reaction modeling, process design, and the development of new chemical entities.

References

Ground State Conformation of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ground state conformation of 2,5-dimethyl-2,4-hexadiene. Due to extensive steric hindrance, this tetrasubstituted conjugated diene presents a unique case for conformational analysis. This document outlines the theoretical basis for its conformational preferences, detailed experimental and computational protocols for its characterization, and comparative data from related, less sterically hindered dienes.

Introduction to Conformational Analysis of Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit rotational isomerism around the central C-C single bond. This gives rise to two primary planar conformations: the s-trans and s-cis conformers. The "s" denotes rotation around the single bond. The relative stability of these conformers is governed by a balance between the stabilizing effect of π-electron delocalization, which favors planarity, and destabilizing steric interactions.

For simple dienes like 1,3-butadiene, the s-trans conformation is significantly more stable than the s-cis form due to steric repulsion between the inner hydrogen atoms in the s-cis arrangement.[1][2] The energy barrier for interconversion is relatively low, allowing for a dynamic equilibrium between the two conformers.[1]

In the case of this compound, the presence of bulky methyl groups at the terminal carbons (C2 and C5) introduces substantial steric strain, which is expected to heavily influence the conformational landscape.

Predicted Ground State Conformation of this compound

While specific experimental data for the ground state conformation of this compound is not prevalent in the reviewed literature, an analysis based on steric principles strongly suggests a non-planar, or skewed, conformation.

-

s-trans Conformer: A planar s-trans conformation would lead to significant steric clashes between the methyl groups on C2 and the hydrogen on C4 (and similarly between the C5 methyls and the C3 hydrogen).

-

s-cis Conformer: A planar s-cis conformation would result in even more severe steric repulsion between the methyl groups on C2 and C5.

Therefore, it is highly probable that the ground state of this compound adopts a skewed or gauche conformation, where the dihedral angle of the central C-C bond deviates significantly from 180° (for s-trans) or 0° (for s-cis) to alleviate these steric clashes. The actual dihedral angle and the energy profile of rotation around the C3-C4 bond would require detailed computational or experimental investigation.

Quantitative Conformational Data

The following table summarizes known conformational data for 1,3-butadiene and provides a hypothetical framework for the data that would be sought for this compound.

| Parameter | 1,3-Butadiene | This compound (Hypothetical) |

| Ground State Conformer | s-trans | Skewed (non-planar) |

| Dihedral Angle (C2-C3-C4-C5) | ~180° (s-trans) | Expected to be significantly different from 0° or 180° |

| Energy Difference (ΔE) | s-trans is ~2.3-2.9 kcal/mol more stable than s-cis[1][3] | Energy landscape likely more complex with a skewed global minimum. |

| Rotational Barrier | ~3.7-6.5 kcal/mol[3] | Expected to be higher due to steric hindrance. |

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules.

4.1.1. Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects through-space interactions between protons that are close to each other (< 5 Å). For this compound, the presence and intensity of NOE cross-peaks between the protons of the methyl groups on C2 and C5 would provide direct evidence for the dominant conformation.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mM.

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). A mixing time of 500-800 ms is typically suitable for small molecules.

-

Data Processing and Analysis: Process the 2D data and analyze the resulting spectrum for cross-peaks. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. By calibrating against a known distance (e.g., geminal protons), internuclear distances can be estimated and compared with distances from computationally generated models of different conformers.

Gas Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[4] It is particularly useful for determining bond lengths, bond angles, and dihedral angles of small, volatile molecules.

Methodology:

-

Sample Introduction: The volatile this compound is introduced into a high-vacuum chamber where it forms a molecular beam.

-

Electron Diffraction: A high-energy beam of electrons is diffracted by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern on a detector.

-

Structural Refinement: The diffraction data is analyzed to generate a radial distribution curve, from which the internuclear distances and angles are derived. This experimental data is then used to refine a molecular model, yielding precise information about the ground state conformation in the gas phase.

Computational Chemistry Protocols

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and predict its most stable conformations.

5.1. Dihedral Angle Scan (Relaxed Potential Energy Surface Scan)

A dihedral angle scan is used to calculate the energy of the molecule as a function of the rotation around a specific bond.

Methodology:

-

Structure Building: Construct a 3D model of this compound using molecular modeling software.

-